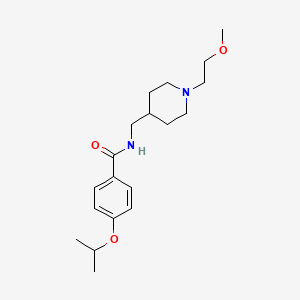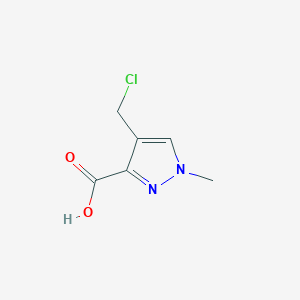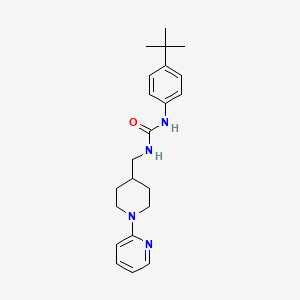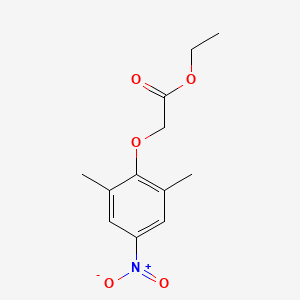
4-isopropoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to “4-isopropoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide,” often involves complex chemical reactions. For example, Bollinger et al. (2015) describe the synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors, highlighting the iterative medicinal chemistry efforts and the exploration of the SAR around the piperidine substituent and the amide functionality (Bollinger et al., 2015). Such synthetic routes might offer insights into methodologies applicable for synthesizing the compound .
Molecular Structure AnalysisMolecular structure analysis is crucial for understanding the interactions and activities of chemical compounds. Techniques such as X-ray crystallography, NMR, and computational methods like DFT calculations are often employed. For instance, Demir et al. (2015) conducted a detailed molecular structure analysis of a novel benzamide using X-ray diffraction and DFT calculations, providing insights into geometrical parameters and electronic properties (Demir et al., 2015). Such studies are valuable for the comprehensive understanding of “this compound.”
Chemical Reactions and Properties
The chemical reactions and properties of benzamide derivatives can be complex, involving various interactions and transformations. The synthesis and pharmacological evaluation of benzamide derivatives as mentioned in several studies indicate a wide range of chemical reactivities and potential for pharmacological activities (Sonda et al., 2003). Understanding these reactions is crucial for the development of new compounds with desired properties.
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystalline structure, are essential for its characterization and application. The study by Demir et al. provides an example of how physical properties are analyzed using various techniques, contributing to the comprehensive understanding of the compound's characteristics (Demir et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, determine a compound's potential applications. The work by Sonda et al. and other researchers highlights the importance of understanding these properties for the development of pharmacologically active agents (Sonda et al., 2003).
Aplicaciones Científicas De Investigación
Serotonin Receptor Agonism
Benzamide derivatives, including compounds structurally related to 4-isopropoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide, have been investigated for their potential as serotonin 4 (5-HT4) receptor agonists. These compounds have shown favorable pharmacological profiles for gastrointestinal motility, which suggests their potential application in treating gastrointestinal disorders. The modification of the benzamide structure has been explored to improve intestinal absorption rates and oral bioavailability, indicating the importance of structural optimization in drug development (S. Sonda et al., 2003).
Alzheimer's Disease Imaging
In the context of Alzheimer's disease, benzamide derivatives have been utilized as selective serotonin 1A (5-HT1A) molecular imaging probes. These compounds, when used with positron emission tomography (PET), enable the quantification of 5-HT1A receptor densities in the living brains of patients, providing valuable insights into the disease's progression and aiding in diagnosis and treatment planning (V. Kepe et al., 2006).
Anti-Acetylcholinesterase Activity
The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have revealed significant anti-acetylcholinesterase (anti-AChE) activity. These findings suggest the potential application of such compounds in developing antidementia agents, highlighting the critical role of the basic quality of the nitrogen atom in piperidine for increased activity (H. Sugimoto et al., 1990).
Metal Complexes and Bioactivity
Research into metal complexes of benzamides, including derivatives similar to this compound, has shown promising antibacterial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents. The structural characterization of these compounds provides insights into their interaction mechanisms and the role of metal coordination in enhancing biological activity (E. Khatiwora et al., 2013).
Propiedades
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-15(2)24-18-6-4-17(5-7-18)19(22)20-14-16-8-10-21(11-9-16)12-13-23-3/h4-7,15-16H,8-14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLLKIFHZXPQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Chloro-2-{[(prop-2-yn-1-yl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2490965.png)



![N-(4-fluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2490973.png)


![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2490980.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzylthio)acetamide](/img/structure/B2490981.png)